molecular formula C22H20N4O B2465562 2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097866-57-2

2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2465562
CAS No.: 2097866-57-2
M. Wt: 356.429
InChI Key: AMHJGKZYZOXPSW-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step involves the acylation of the naphthalene ring to form the desired compound. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is unique due to its combination of three distinct aromatic rings (naphthalene, pyridine, and pyrazole) and its potential for diverse chemical modifications. This structural complexity allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c27-22(13-18-7-3-6-17-5-1-2-9-21(17)18)24-11-12-26-16-20(15-25-26)19-8-4-10-23-14-19/h1-10,14-16H,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHJGKZYZOXPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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